Bacmecillinam is derived from 6-aminopenicillanic acid, a core structure for many penicillin antibiotics. It is classified as a beta-lactam antibiotic due to its characteristic beta-lactam ring, which is crucial for its antibacterial activity. This compound is especially noted for its efficacy against Escherichia coli and other Enterobacteriaceae.
The synthesis of bacmecillinam typically involves several steps, starting from 6-aminopenicillanic acid or its derivatives. The process can be summarized as follows:
Technical details regarding specific reagents and conditions can vary, but generally, organic solvents and catalysts are employed to facilitate the reactions .
Bacmecillinam possesses a molecular formula of CHNOS and a molecular weight of approximately 324.36 g/mol. Its structure includes:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its identity and purity during synthesis.
Bacmecillinam undergoes various chemical reactions, primarily related to its stability and interaction with enzymes:
Technical details about these reactions often involve studying reaction kinetics and mechanisms using spectroscopic methods .
Bacmecillinam exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell membrane. This binding inhibits transpeptidation, a critical step in the synthesis of peptidoglycan, leading to cell lysis and death.
Data from various studies indicate that bacmecillinam has a high affinity for specific PBPs in Gram-negative bacteria, contributing to its effectiveness .
Relevant data include melting point ranges and solubility profiles obtained through laboratory testing .
Bacmecillinam is primarily utilized in clinical settings for treating urinary tract infections caused by susceptible strains of bacteria. Its specific applications include:
Research into novel formulations continues, exploring bacmecillinam's potential in nanocomposite systems for improved delivery and effectiveness .
Bacmecillinam (developmental code: FL 1039) represents a significant advancement in β-lactam antibiotics, specifically classified within the amidinopenicillanic acid subclass. Its discovery originated from systematic efforts to expand the penicillin family’s activity against Gram-negative pathogens, particularly those causing urinary tract infections (UTIs). Initial research commenced in the early 1970s, with pivotal clinical trials demonstrating efficacy against Escherichia coli and Proteus bacteriurias in geriatric populations [2]. Unlike classical penicillins, Bacmecillinam’s precursor, mecillinam, exhibited a distinct mechanism by selectively targeting penicillin-binding protein 2 (PBP-2), which governs cell elongation in Gram-negative bacteria rather than cross-linking [7] [9]. This novel mechanism underpinned its lack of cross-resistance with existing β-lactams like ampicillin [2]. The prodrug Bacmecillinam—formed by esterifying mecillinam with pivalic acid—was engineered to enhance oral bioavailability, addressing a key limitation of the parent compound [3] [5]. By 2024, Bacmecillinam (marketed as Pivya™) secured FDA approval, reflecting its role in combating antibiotic-resistant UTIs and earning Qualified Infectious Disease Product designation [1] [6] [9].
Table 1: Key Historical Milestones in Bacmecillinam Development
Year | Event | Significance |
---|---|---|
1975 | First clinical trial publication | Demonstrated efficacy against E. coli bacteriuria in elderly patients [2] |
1980s–2010s | Adoption in Nordic countries | Established as first-line UTI therapy with sustained low resistance rates [8] |
2018 | Acquisition of US rights by UTILITY Therapeutics | Enabled FDA regulatory strategy [6] |
2024 | FDA approval of Pivya™ | Designated as Qualified Infectious Disease Product [1] [9] |
Bacmecillinam’s chemical identity is defined as the pivaloyloxymethyl ester of mecillinam (INN: amdinocillin), with the systematic name 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(azepan-1-ylmethylene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [3] [5]. Its molecular formula is C₂₁H₃₃N₃O₅S, yielding a molar mass of 439.57 g/mol [5] [9]. Structurally, it features:
This prodrug design overcomes mecillinam’s poor oral absorption (<10%) by increasing lipophilicity. Upon hydrolysis, mecillinam’s activity arises from its unique binding to PBP-2 in Gram-negative bacteria, inducing spherical cell formation and osmotic lysis—contrasting with other β-lactams that primarily inhibit PBP-1a/1b or PBP-3 [7] [9]. The intact β-lactam ring is essential for acylation of the PBP-2 active-site serine, though Bacmecillinam exhibits lower affinity for many serine β-lactamases (e.g., TEM-1), enhancing stability against common resistance mechanisms [7] [9].
Table 2: Structural and Functional Comparison with Classical β-Lactams
Feature | Bacmecillinam/Mecillinam | Classical Penicillins (e.g., Ampicillin) |
---|---|---|
Core Structure | Amidino-penicillin (6β-amidinopenicillanic acid) | Acylaminopenicillin |
Primary Target | PBP-2 (cell elongation machinery) | PBP-1a/1b, PBP-3 (cell division) |
Spectrum | Gram-negative selective (E. coli, Proteus, Klebsiella) | Broad-spectrum (Gram-positive and Gram-negative) |
β-Lactamase Stability | Moderate (resistant to TEM-1 hydrolysis) | Variable (often hydrolyzed) |
Bacmecillinam (marketed as Pivya™, Selexid®, or Coactabs®) has accrued diverse international approvals since its initial introduction. Key regulatory milestones include:
The therapeutic indication centers on acute uncomplicated cystitis in immunocompetent women aged 18–70 years. Clinical trials underpinning approvals demonstrated efficacy comparable to other oral antibacterials (72% vs. 76% composite response rates) and superiority to placebo (62% vs. 10%) or ibuprofen (66% vs. 22%) [1] [9]. Bacmecillinam’s niche lies in targeting uropathogens exhibiting resistance to trimethoprim, nitrofurantoin, or fluoroquinolones—especially extended-spectrum β-lactamase (ESBL)-producing E. coli, where clinical cure rates reach 56–80% [8] [9]. Its ecological impact is considered favorable due to low resistance selection pressure and minimal disruption to gut microbiota [8].
Table 3: Global Regulatory Status and Indications
Region | Trade Name(s) | Approval Year | Indication(s) |
---|---|---|---|
EU/UK | Selexid®, Pivya™ | 1970s–1980s | Uncomplicated UTIs caused by susceptible Gram-negative bacteria [5] [8] |
USA | Pivya™ | 2024 | Uncomplicated UTIs in adult females (E. coli, P. mirabilis, S. saprophyticus) [1] [9] |
Canada | Not specified | Not specified | Uncomplicated lower UTIs [9] |
Nordic | Melysin, Coactabs | 1970s | First-line empirical UTI treatment [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7